6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde
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Description
6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C13H7F3N2OS2 and its molecular weight is 328.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Research has explored the synthesis and structural characterization of imidazo[2,1-b]thiazole derivatives, highlighting the methods for introducing various substituents and analyzing their effects on the molecular structure. For instance, studies on electrophilic substitution at imidazo[2,1-b]thiazoles reveal insights into reactivity and substituent effects on these compounds (O'daly et al., 1991)[https://consensus.app/papers/substitution-imidazo21bthiazoles-odaly/d06a4bb749b5572a9f70820d6b10e1c9/?utm_source=chatgpt]. Additionally, the synthesis and crystal structure of closely related compounds, such as 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde, have been described, demonstrating the potential for detailed molecular analysis (Banu et al., 2010)[https://consensus.app/papers/synthesis-crystal-structure-banu/f31b66f1dfa75cc4817cef32ede92e1d/?utm_source=chatgpt].
Biological Activities
- Various imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their potential antitumor, anthelmintic, anti-inflammatory, and antimicrobial activities. For example, guanylhydrazones derived from imidazo[2,1-b]thiazoles showed antitumor activity and the ability to induce apoptosis in certain cell lines (Andreani et al., 2005)[https://consensus.app/papers/antitumor-agents-synthesis-antitumor-activity-andreani/362c6170c64e5b8c8acc5a0c59fcdb3f/?utm_source=chatgpt]. Furthermore, novel imidazothiazole sulfides and sulfones have been prepared and characterized, displaying significant anthelmintic and anti-inflammatory activities (Shetty et al., 2010)[https://consensus.app/papers/synthesis-anthelmintic-antiinflammatory-activities-shetty/ea039750f9fa54ce843fc98390532b38/?utm_source=chatgpt].
Antimicrobial and Antitubercular Potential
- Synthesis and evaluation of imidazo[2,1-b][1,3,4]thiadiazole derivatives for antitubercular activity against Mycobacterium tuberculosis H37Rv highlight the potential of these compounds in addressing infectious diseases (Kolavi et al., 2006)[https://consensus.app/papers/synthesis-evaluation-antitubercular-activity-kolavi/18b764d9c8b95146aafefa33ebf77c2a/?utm_source=chatgpt]. Similarly, new derivatives have been synthesized and assessed for their antimicrobial activities, indicating the broad spectrum of biological applications (Alegaon et al., 2011)[https://consensus.app/papers/synthesis-characterization-activity-evaluation-imidazo-alegaon/a04abebe06ff5b509f4c4acc290c385c/?utm_source=chatgpt].
Properties
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2OS2/c14-13(15,16)8-2-1-3-9(6-8)21-11-10(7-19)18-4-5-20-12(18)17-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAONKFBVSURDOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=C(N3C=CSC3=N2)C=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381161 |
Source
|
Record name | 6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-56-2 |
Source
|
Record name | 6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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